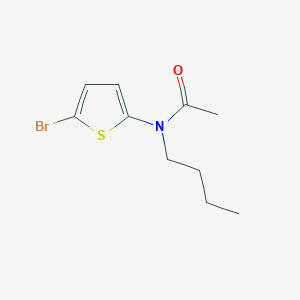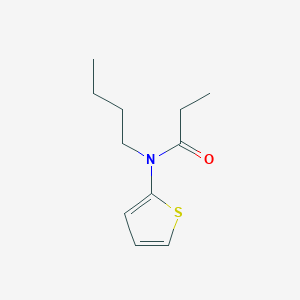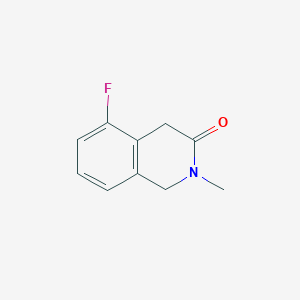![molecular formula C14H21N3O B6350805 1-[(Pyridin-4-ylmethyl)amino]cycloheptane-1-carboxamide CAS No. 1392491-75-6](/img/structure/B6350805.png)
1-[(Pyridin-4-ylmethyl)amino]cycloheptane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The specific chemical reactions involving “1-[(Pyridin-4-ylmethyl)amino]cycloheptane-1-carboxamide” are not available in the sources I found. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C14H21N3O and a molecular weight of 247.34 g/mol. More detailed properties such as boiling point, melting point, and density are not available in the sources I found .Aplicaciones Científicas De Investigación
PAMC has a variety of applications in scientific research. It has been used as a starting material in the synthesis of a variety of biologically active compounds, including peptides, nucleic acids, and polymers. It has also been used in the synthesis of a variety of drugs, including antifungals, antibiotics, and antivirals. Additionally, PAMC has been used in the synthesis of a variety of other compounds, including metal complexes, chiral compounds, and fluorescent dyes.
Mecanismo De Acción
The mechanism of action of PAMC is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase. Additionally, it has been suggested that PAMC may act as a chelator of certain metals, such as iron and zinc.
Biochemical and Physiological Effects
PAMC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, and to chelate certain metals, such as iron and zinc. Additionally, it has been shown to have a variety of anti-inflammatory, anti-bacterial, and anti-fungal effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PAMC has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and can be synthesized in a variety of ways. Additionally, it is a versatile building block for the synthesis of a variety of compounds. However, it also has a number of limitations. For example, it is not very soluble in water, and it can be toxic in high concentrations.
Direcciones Futuras
There are a number of potential future directions for the use of PAMC in scientific research. For example, it could be used in the development of new drugs or other biologically active compounds. Additionally, it could be used in the synthesis of new polymers or other materials. It could also be used in the development of new catalysts or other materials for use in chemical synthesis. Finally, it could be used in the development of new fluorescent dyes or other materials for use in imaging and diagnostics.
Métodos De Síntesis
PAMC can be synthesized in a variety of ways. The most common method is the reaction of pyridine with methylene chloride in the presence of an acid catalyst, such as sulfuric acid. This reaction produces a cyclic amide which can then be further reacted with other reagents to produce a variety of compounds. Other methods of synthesis include the reaction of pyridine with a variety of other reagents, such as ethyl acetate, ethyl bromide, and ethyl chloride.
Propiedades
IUPAC Name |
1-(pyridin-4-ylmethylamino)cycloheptane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-13(18)14(7-3-1-2-4-8-14)17-11-12-5-9-16-10-6-12/h5-6,9-10,17H,1-4,7-8,11H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDSORVKPKUAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=O)N)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350728.png)
![(6S)-4-(2,3-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350733.png)
![4-(2,5-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350753.png)
![4-(3,4-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350763.png)





![1-[(Pyridin-4-ylmethyl)amino]cyclohexane-1-carboxamide](/img/structure/B6350808.png)
![1-[(Pyridin-4-ylmethyl)amino]cyclopentane-1-carboxamide](/img/structure/B6350809.png)
![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350815.png)

![Ethyl 4-(aminomethyl)-4-{[(tert-butoxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6350817.png)